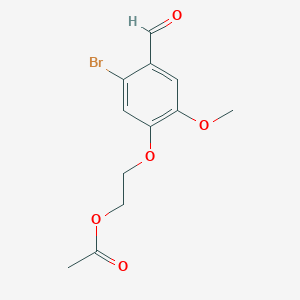![molecular formula C25H27FN2O3S B2837564 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111050-68-0](/img/structure/B2837564.png)
6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound with the molecular formula C25H27FN2O3S and a molecular weight of 454.56. This compound is notable for its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving quinoline derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, the quinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfonyl group may interact with enzymes, inhibiting their activity, while the piperidinylcarbonyl group can enhance the compound’s binding affinity to certain receptors.
Comparación Con Compuestos Similares
When compared to similar compounds, 6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PIPERIDINE-1-CARBONYL)QUINOLINE stands out due to its unique combination of functional groups. Similar compounds include:
4-Fluoroquinoline: Lacks the isobutylphenylsulfonyl and piperidinylcarbonyl groups, resulting in different chemical properties and applications.
4-[(4-Isobutylphenyl)sulfonyl]quinoline: Does not have the fluoro and piperidinylcarbonyl groups, affecting its reactivity and biological activity.
3-(Piperidin-1-ylcarbonyl)quinoline:
These comparisons highlight the distinctiveness of this compound in terms of its structure and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3S/c1-17(2)14-18-6-9-20(10-7-18)32(30,31)24-21-15-19(26)8-11-23(21)27-16-22(24)25(29)28-12-4-3-5-13-28/h6-11,15-17H,3-5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTFYNIPZUVAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL](/img/structure/B2837485.png)

![5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837488.png)

![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)
![2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2837492.png)

![N-(4-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2837494.png)





